(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one
Description
The compound (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Its structure features:
- Ring A: A 3-[(2,4-dichlorobenzyl)oxy]phenyl group, where the 2,4-dichlorobenzyl moiety introduces strong electron-withdrawing effects via chlorine substituents.
- Ring B: A 3-nitroanilino group, where the nitro (–NO₂) substituent provides additional electron-withdrawing properties.
The structural modifications in this compound aim to optimize electronic and steric effects for enhanced bioactivity .
Properties
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-17-8-7-16(21(24)12-17)14-30-20-6-1-3-15(11-20)22(27)9-10-25-18-4-2-5-19(13-18)26(28)29/h1-13,25H,14H2/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXWDZNAVKBOK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one typically involves a multi-step process. One common method includes the reaction of 3-(3-nitroanilino)-2-propen-1-one with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific pathways crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was tested on MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values of 5.6 μM and 4.2 μM respectively. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.6 | Apoptosis induction |
| A549 | 4.2 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, indicating a significant anti-inflammatory effect.
Antimicrobial Activity
Emerging evidence suggests that this compound exhibits antimicrobial properties against various bacterial strains.
Case Study: Antibacterial Efficacy
The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 μg/mL and 20 μg/mL respectively, demonstrating its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Chalcone Derivatives
Structural Analogues and Substitution Patterns
The activity of chalcones is highly dependent on substituent positions and electronic properties. Key comparisons include:
Cardamonin (Cluster 5)
- Activity: IC₅₀ = 4.35 μM (highest potency among non-piperazine chalcones) .
- Comparison: The target compound’s dichlorobenzyloxy group on ring A and nitroanilino on ring B introduce bulkier and more electron-deficient groups, which may reduce activity compared to Cardamonin’s simpler, electron-rich hydroxyl substituents.
Compounds in Cluster 6
- Common Features : Iodine at meta position of ring A; substitutions at para positions of both rings.
- Comparison : The target compound’s dichlorobenzyloxy group (electron-withdrawing Cl) on ring A and nitro group (stronger electron-withdrawing than methoxy) on ring B may position its activity between 2j and 2h. However, steric hindrance from the benzyloxy group could lower potency.
Nitro-Substituted Chalcones
Electronic and Steric Effects
- Electronegativity: Substitutions with higher electronegativity (e.g., –F, –Cl, –NO₂) enhance activity by stabilizing the α,β-unsaturated system. The target compound’s Cl and NO₂ groups align with this trend but may be counterbalanced by steric effects .
Antimicrobial Activity Context
While direct data for the target compound is unavailable, structurally related chalcones with halogen substitutions (e.g., 3n in ) show significant antifungal activity against Aspergillus niger.
Biological Activity
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one, also known as a novel synthetic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research findings.
- Molecular Formula : C22H16Cl2N2O4
- Molecular Weight : 443.29 g/mol
- CAS Number : 478040-35-6
- Purity : >90%
The compound exhibits biological activity primarily through the modulation of various signaling pathways. Research indicates that it may influence:
- Apoptosis : Induction of apoptotic pathways in cancer cells.
- Kinase Inhibition : Potential inhibition of specific kinases involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Enhancement of oxidative stress leading to cytotoxic effects in targeted cells.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound.
-
Cell Line Studies :
- In vitro studies on various cancer cell lines demonstrated that the compound significantly reduces cell viability. For instance, treatment with this compound resulted in a dose-dependent decrease in cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- A study reported that at concentrations of 10 µM and above, the compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
- Mechanistic Insights :
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound:
- It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- The mechanism involves the suppression of NF-kB signaling pathways, leading to decreased inflammation .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Breast Cancer :
- Combination Therapy :
Summary Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Upregulates Bax, downregulates Bcl-2 |
| Anti-inflammatory | Reduces cytokine levels | Suppresses NF-kB pathway |
| Cytotoxicity | Decreases cell viability | Enhances ROS generation |
Q & A
Q. What are the standard synthetic routes for preparing (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one?
The compound is typically synthesized via the Claisen-Schmidt condensation. For example, analogous chalcones are prepared by reacting acetophenone derivatives (e.g., 2,4-dihydroxyacetophenone) with substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) . Thionyl chloride may be added to activate the carbonyl group. Purification involves precipitation, filtration, and washing with ethanol to remove unreacted starting materials .
Q. How can the E-configuration and molecular geometry of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For structurally similar compounds, SC-XRD data reveal dihedral angles between aromatic rings (e.g., 119.3°–121.4°) and torsion angles (e.g., −177.6° to 178.6°), which validate the E-configuration and planar geometry . NMR spectroscopy (e.g., coupling constants > 16 Hz for trans-vinyl protons) can provide preliminary confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in chalcone synthesis?
Key parameters include:
- Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity .
- Catalyst : NaOH or KOH (10–20 mol%) enhances enolate formation .
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity . Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
Discrepancies in NMR or IR spectra (e.g., unexpected peak splitting or carbonyl stretching frequencies) can arise from dynamic effects or solvent interactions. Use complementary methods:
- SC-XRD : Validate bond lengths and angles (e.g., C=O bond: ~1.24 Å) .
- DFT calculations : Compare experimental and computed chemical shifts (RMSD < 2 ppm) .
- Solvent-dependent studies : Analyze spectral shifts in polar vs. nonpolar solvents to identify hydrogen bonding or aggregation effects .
Q. What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?
- DNA binding : Use UV-Vis titration (hypochromism at 260 nm) and ethidium bromide displacement assays .
- Urease inhibition : Conduct enzyme kinetics (Michaelis-Menten plots) with varying substrate concentrations (IC values typically < 50 µM for active compounds) .
- Controls : Include positive controls (e.g., thiourea for urease) and validate cytotoxicity in cell lines (e.g., HEK-293) .
Q. How can nonlinear optical (NLO) properties be systematically assessed for this compound?
- Hyperpolarizability () : Measure via electric-field-induced second-harmonic generation (EFISH) or Z-scan techniques .
- Theoretical modeling : Compute using density functional theory (DFT) at the B3LYP/6-311G(d,p) level .
- Crystal packing : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from SC-XRD data to correlate with NLO efficiency .
Q. What strategies mitigate experimental limitations in reproducibility and sample degradation?
- Sample stability : Store compounds at −20°C under inert atmosphere (N) to prevent oxidation of nitro or enone groups .
- Batch variability : Use standardized synthetic protocols and characterize each batch via HPLC (purity >95%) .
- Degradation monitoring : Employ LC-MS to detect byproducts (e.g., hydrolyzed chalcones) during long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
